Cas no 107-10-8 (propan-1-amine)

propan-1-amine structure
propan-1-amine structure
propan-1-amine
107-10-8
C3H9N
59.11
MFCD00008205
35420
7852

propan-1-amine Properties

Names and Identifiers

    • Propylamine
    • 1-Aminopropane
    • n-Propylamine
    • 1-Propylamine
    • 1-Aminopropan
    • 1-Propanamine
    • AMINE C3
    • MNPA
    • mono-n-propyl amine
    • n-C3H7NH2
    • Propan-1-amine
    • Propanamine
    • PROPANEAMINE
    • Propylamin
    • PA
    • 1-Amino-propan
    • Monopropylamine
    • n-Propylaminwe
    • +Expand
    • MFCD00008205
    • WGYKZJWCGVVSQN-UHFFFAOYSA-N
    • 1S/C3H9N/c1-2-3-4/h2-4H2,1H3
    • CCCN
    • 1098243

Computed Properties

  • 59.07350
  • 1
  • 1
  • 1
  • 59.073499
  • 4
  • 7.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26

Experimental Properties

  • 1.05540
  • 26.02000
  • 7843
  • n20/D 1.388(lit.)
  • dissolution
  • 48 °C(lit.)
  • −83 °C (lit.)
  • 4.79 psi ( 20 °C)
  • Fahrenheit: -22 ° f
    Celsius: -30 ° c
  • 4237 | PROPYLAMINE
  • water: soluble0.4 part(lit.)
  • Oil
  • 12.6 (100g/l, H2O, 20℃)
  • Stable. Highly flammable. Note low flash point. Readily forms explosive mixtures with air. Incompatible with oxidising agents, strong acids. Store cool.
  • It is miscible with water, ethanol, ether, acetone, benzene and chloroform. [15]
  • Air Sensitive
  • 10.6(at 20℃)
  • 0.719 g/mL at 25 °C(lit.)

propan-1-amine Synthesis

propan-1-amine Related Literature